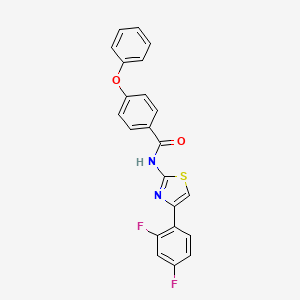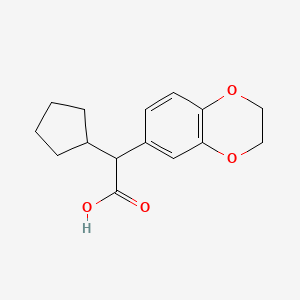![molecular formula C20H24N4O2 B2649994 5-ethyl-N-isopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921576-33-2](/img/structure/B2649994.png)
5-ethyl-N-isopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a bicyclic system containing a five-membered pyrazole ring fused with a six-membered pyridine ring. The compound also contains various functional groups including an amide group (carboxamide) and a ketone group (3-oxo).Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This reflects the compound's relevance in the development of new therapeutic agents (Rahmouni et al., 2016).
Cyclization Reactions and Enzymatic Activity
- Research by Abd and Awas (2008) explored the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters. They noted the compounds' potent effect on increasing the reactivity of cellobiase, an enzyme, suggesting applications in biochemical studies (Abd & Awas, 2008).
Antiallergic Activity
- Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and found these compounds exhibited significant antiallergic activity. This indicates the compound's potential in developing new antiallergic medications (Nohara et al., 1985).
Facile Preparation Techniques
- Miyashita et al. (1990) reported on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, providing insights into efficient synthetic methods for similar compounds (Miyashita et al., 1990).
Cytotoxicity and Antimicrobial Activity
- Hassan et al. (2014) conducted a study on the cytotoxic activity of some new pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showing the compound's potential in cancer research (Hassan et al., 2014).
- Youssef et al. (2011) evaluated the biocidal properties of related compounds against various bacteria and fungi, highlighting their potential as antimicrobial agents (Youssef et al., 2011).
Mechanism of Action
While the exact mechanism of action for this compound is not specified, related compounds have shown inhibitory activity against CDK2/cyclin A2 . This suggests that this compound may also interact with CDK2/cyclin A2, potentially altering cell cycle progression and inducing apoptosis within certain cell lines .
properties
IUPAC Name |
5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-4-23-12-16(19(25)21-11-10-14(2)3)18-17(13-23)20(26)24(22-18)15-8-6-5-7-9-15/h5-9,12-14H,4,10-11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJCHQCSRUVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

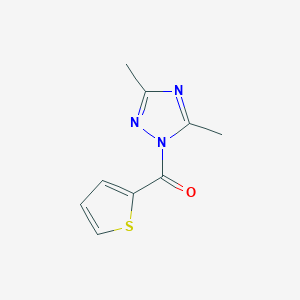

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
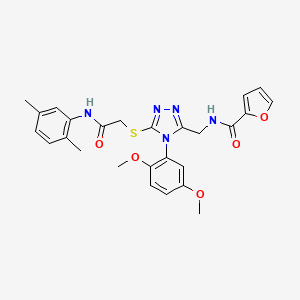
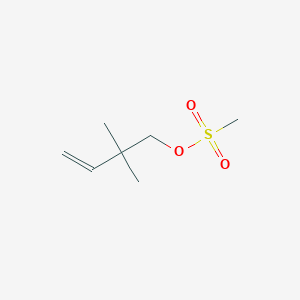
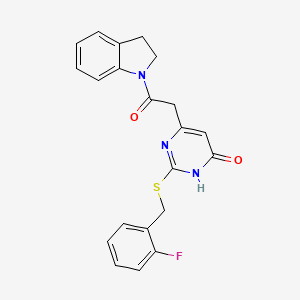


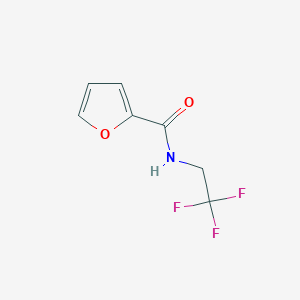
![2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2649929.png)
![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2649931.png)
